Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate
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Overview
Description
Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a thiophene ring, a phosphonate group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate typically involves the condensation of thiophene derivatives with phosphonate esters. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a halogenated ketone to form the desired phosphonate compound. The reaction conditions often require the use of a base, such as sodium or potassium carbonate, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the thiophene derivative, followed by its reaction with a phosphonate ester under controlled conditions. The process may also involve purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Phosphonate esters with various substituents.
Scientific Research Applications
Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorylated heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The thiophene ring can participate in π-π interactions, enhancing its binding affinity to biological targets. The ketone group can undergo nucleophilic addition reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [2-oxo-3-(thiophen-2-yl)propyl]phosphonate
- Dimethyl [2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl]phosphonate
- Dimethyl [2-oxo-3-(thiophen-3-yl)oxy]propyl]phosphonate
Uniqueness
Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate is unique due to the specific positioning of the thiophene ring and the phosphonate group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
52344-55-5 |
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Molecular Formula |
C9H13O4PS |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-thiophen-3-ylpropan-2-one |
InChI |
InChI=1S/C9H13O4PS/c1-12-14(11,13-2)6-9(10)5-8-3-4-15-7-8/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
JDCBSXRBZFUZDF-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CC1=CSC=C1)OC |
Origin of Product |
United States |
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